

Prinaberel vs other ER β agonists selectivity

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Prinaberel

CAS No.: 524684-52-4

Cat. No.: S548690

Get Quote

ER β Agonists at a Glance

The table below summarizes the core characteristics of several selective ER β agonists.

Compound Name	Selectivity (vs. ER α)	Key Pharmacological Features	Highest Development Phase
---------------	--------------------------------	------------------------------	---------------------------

| **Prinaberel (ERB-041)** [1] [2] [3] | Highly selective agonist [3] | - Selective for ER β .

- Shown to inhibit cancer cell proliferation and modulate adhesion proteins in research models [4]. | **Discontinued (Phase II)** for endometriosis, rheumatoid arthritis, and Crohn's disease [1] [2]. | | **OSU-ER β -12** [5] | >100-fold functional selectivity [5] | - Carborane-based agonist.
- Superior pharmacokinetics in pre-clinical models compared to LY500307.
- High human liver microsome stability with negligible CYP or hERG interactions [5]. | **Pre-clinical** [5]. | | **Erteberel (LY500307)** [5] | ~270-fold functional selectivity [5] | - Potent ER β agonist (EC₅₀ = 3.2 nM).
- Clinical development reported low and variable oral bioavailability [5]. | **Phase II** (Completed trials for schizophrenia and perimenopausal depression) [5]. | | **Androstenediol** [6] | ~3-fold binding selectivity for ER β [6] | - Endogenous steroid and testosterone precursor.
- Reported to repress CNS proinflammatory responses in an ER β -dependent manner [6]. | N/A (Natural hormone) |

Quantitative Data Comparison

This table presents key quantitative experimental data for the featured synthetic agonists.

Compound Name	Binding Affinity (Ki)	Functional Activity (EC50)	Toxicology & Off-Target Profile
---------------	-----------------------	----------------------------	---------------------------------

| **OSU-ERβ-12** [5] | - hERβ: 2.02 nM

- hERα: 6.7 nM (Ki ratio ERβ/ERα = 3.3) [5] | - hERβ: 78.3 nM
- hERα: >10,000 nM (>100-fold selectivity) [5] | - No activation of related nuclear receptors (AR, PGR, GR, etc.) up to 10 μM.
- Negligible inhibition of CYP enzymes and hERG channel [5]. | | **Erteberel (LY500307)** [5] | - hERβ: 0.19 nM
- hERα: 1.2 nM (Ki ratio ERβ/ERα = 6.3) [5] | - hERβ: 3.2 nM
- hERα: 864 nM (~270-fold selectivity) [5] | Information not available in search results. | | **Prinaberel** [4] | Information not available in search results. | Information not available in search results. | Information not available in search results. |

Key Experimental Protocols

To contextualize the data above, here are the methodologies commonly used to generate it.

- **1. Competitive Binding Assay (for Ki)** [5]: This experiment measures direct binding to the receptor. A cell-free system using recombinant human ERα and ERβ is incubated with a radiolabeled reference ligand (e.g., estradiol). The test compound competes with this ligand for binding. The concentration that displaces 50% of the reference ligand is used to calculate the inhibition constant (Ki), quantifying binding affinity.
- **2. Transcriptional Activation Assay (for EC50 & Selectivity)** [5]: This test assesses the functional ability of a compound to activate the receptor. HEK-293 cells are transiently transfected with:
 - An expression vector for either human ERα or ERβ.
 - A reporter plasmid containing an Estrogen Response Element (ERE) driving the expression of luciferase. Cells are treated with the test compound, and receptor activation is measured via luminescence. The half-maximal effective concentration (EC50) is determined, and the ratio of EC50(ERα) to EC50(ERβ) defines functional selectivity.
- **3. In Vivo Selectivity (Uterotrophic & UGT Assays)** [5]: These assays confirm ERβ selectivity in live animal models. Uterine hypertrophy in pre-pubescent mice is a classic ERα-mediated effect. Treatments with selective ERβ agonists should not significantly increase uterine weight. Similarly, in male mice, atrophy of the urogenital tract (UGT) mass occurs due to suppression of steroidogenesis

via ER α activation. A selective ER β agonist should not cause UGT atrophy. These effects can be further validated using ER α and ER β knockout mice.

Signaling Pathways of ER β Agonists

The following diagram illustrates the primary signaling pathways and key cellular effects mediated by selective ER β agonists, based on the cited research.

The diagram above shows that ER β agonists exert their effects through two main types of pathways. The nuclear genomic pathway leads to changes in gene expression, including the downregulation of cancer-promoting receptors like CXCR4 and EGFR, and modulation of adhesion proteins. These changes drive the primary functional outcomes, such as reduced inflammation and inhibition of cancer cell proliferation and migration [4].

Research Implications

- **Prinaberel** serves as an important **tool compound** for validating ER β as a therapeutic target in various disease models, despite its discontinued clinical development [4] [3].
- **OSU-ER β -12** represents a **next-generation candidate** with a novel carborane structure, demonstrating that high selectivity can be achieved alongside improved pharmacokinetic properties, addressing limitations of earlier candidates like LY500307 [5].
- The field continues to explore diverse chemical scaffolds, as seen with OSU-ER β -12's carborane core, to fine-tune selectivity, efficacy, and drug-like properties.

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Prinaberel - Drug Targets, Indications, Patents [synapse.patsnap.com]
2. - AdisInsight Prinaberel [adisinsight.springer.com]

3. - Wikipedia Prinaberel [en.wikipedia.org]
4. Chemotherapy and Physical Therapeutics Modulate ... [pmc.ncbi.nlm.nih.gov]
5. OSU-ER β -12: a promising pre-clinical candidate selective ... [nature.com]
6. Structural comparison of androstenediol recognition by the ... [pubmed.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Prinaberel vs other ER β agonists selectivity]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548690#prinaberel-vs-other-er-agonists-selectivity>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States
Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com